Fmoc-Trp-OPfp

Catalog No.
S728996
CAS No.
86069-87-6
M.F
C32H21F5N2O4
M. Wt
592.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Trp-OPfp

CAS Number

86069-87-6

Product Name

Fmoc-Trp-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate

Molecular Formula

C32H21F5N2O4

Molecular Weight

592.5 g/mol

InChI

InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1

InChI Key

KLPGTAYCHANVFY-DEOSSOPVSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F

Synonyms

Fmoc-Trp-OPfp;86069-87-6;Fmoc-L-tryptophanpentafluorophenylester;47479_ALDRICH;SCHEMBL3505124;47479_FLUKA;CTK8C6855;L-Tryptophan,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester;MolPort-003-934-132;CF-227;ZINC71788076;AKOS015853407;AKOS015902756;RTR-026849;AK-81224;KB-302487;TR-026849;FT-0642032;ST24047307;I14-19908;PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophanate

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F

Applications in Peptide Synthesis

Fmoc-Trp-OPfp is a valuable tool for researchers in the field of peptide chemistry due to several advantages:

  • Efficient Coupling: The pentafluorophenyl ester group promotes rapid and selective coupling with other amino acids, minimizing side reactions and improving the overall yield of the peptide synthesis.
  • Orthogonal Protection: The Fmoc protecting group is compatible with other commonly used protecting groups, allowing for the selective removal of Fmoc during peptide chain assembly. This enables the stepwise construction of complex peptides with precise control over the amino acid sequence.

Peptide-Based Drug Discovery

Fmoc-Trp-OPfp plays a crucial role in the development of peptide-based therapeutics. Researchers can utilize this building block to synthesize peptides with potential medicinal properties, such as:

  • Antimicrobial peptides: These peptides can target and kill bacteria, fungi, or other pathogens.
  • Enzyme inhibitors: By targeting specific enzymes, these peptides can modulate biological processes and potentially treat diseases.
  • Peptides for targeted drug delivery: Researchers can design peptides that specifically bind to diseased cells, allowing for the targeted delivery of therapeutic agents.

Fmoc-Trp-OPfp, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan-4-pentafluorophenyl ester, is a derivative of the amino acid tryptophan. It is widely utilized in peptide synthesis due to its protective group, which facilitates the selective deprotection of tryptophan residues. The compound has a molecular formula of C₃₂H₂₁F₅N₂O₄ and a molecular weight of approximately 570.5 g/mol. The pentafluorophenyl ester moiety enhances the compound's reactivity and stability during

Typical of peptide synthesis:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, allowing for subsequent coupling reactions with other amino acids.
  • Coupling Reactions: The pentafluorophenyl ester group can react with amines to form peptide bonds efficiently.
  • Saponification: The ester can undergo hydrolysis to regenerate the carboxylic acid form of tryptophan under acidic or basic conditions.

These reactions are crucial for assembling peptides with specific sequences and functionalities.

The synthesis of Fmoc-Trp-OPfp involves several steps:

  • Protection of Tryptophan: The amino group of tryptophan is protected using the Fmoc group.
  • Formation of Pentafluorophenyl Ester: The carboxylic acid of the protected tryptophan is reacted with pentafluorophenol in the presence of coupling reagents such as DCC (dicyclohexylcarbodiimide) to form the ester.
  • Purification: The product is purified using chromatographic techniques to isolate Fmoc-Trp-OPfp from unreacted starting materials and by-products.

Fmoc-Trp-OPfp is primarily used in:

  • Peptide Synthesis: It facilitates the formation of complex peptides that may include tryptophan.
  • Drug Development: Peptides synthesized using this compound are investigated for their potential therapeutic applications in various diseases, including metabolic disorders and cancers.
  • Research: It serves as a tool for studying protein interactions and functions due to its incorporation into peptide sequences.

Studies involving Fmoc-Trp-OPfp often focus on its role in peptide interactions. For instance:

  • Binding Affinity Studies: Peptides synthesized with Fmoc-Trp can be evaluated for their binding affinities to receptors or enzymes, providing insights into their potential biological activities.
  • Structural Studies: Techniques such as NMR (nuclear magnetic resonance) spectroscopy and X-ray crystallography may be employed to understand how tryptophan-containing peptides fold and interact with biological targets.

Several compounds share structural or functional similarities with Fmoc-Trp-OPfp. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Fmoc-Trp(Boc)-OHN-alpha-Fmoc-N-in-Boc-L-tryptophanProtects both amino and carboxylic groups; used for solid-phase synthesis .
Fmoc-Tyr(POC)-OHN-alpha-Fmoc-L-tyrosineUtilizes a different protecting group; important for synthesizing tyrosine-rich peptides .
Fmoc-Lys(Boc)-OHN-alpha-Fmoc-N-in-Boc-L-lysineFocuses on lysine residues; often used in conjunction with tryptophan .
Fmoc-Gly-OHN-alpha-Fmoc-glycineSimplest amino acid; serves as a building block for various peptides .

Uniqueness

Fmoc-Trp-OPfp's uniqueness lies in its combination of the fluorinated ester group, which enhances reactivity while minimizing side reactions during peptide synthesis. This makes it particularly valuable when synthesizing complex peptides that require high purity and yield.

XLogP3

7.2

Dates

Modify: 2023-08-15

Explore Compound Types